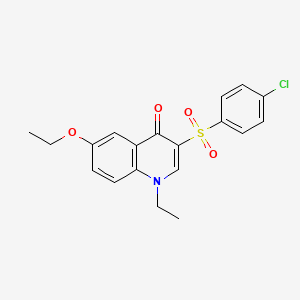

3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one is a complex organic compound characterized by its unique chemical structure. This compound belongs to the quinoline family, which is known for its diverse biological and pharmaceutical applications. The presence of the chlorobenzenesulfonyl group and ethoxyethyl substituents adds to its chemical complexity and potential utility in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound would require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Large-scale synthesis would also involve the use of automated systems to handle the complex reaction sequences and purification processes.

Análisis De Reacciones Químicas

Sulfonyl Group Reactivity

The 4-chlorobenzenesulfonyl moiety is electron-withdrawing, enhancing electrophilic substitution at the para position. Key reactions include:

Nucleophilic Aromatic Substitution

- Chlorine Displacement : Under basic conditions (e.g., KOH/EtOH, reflux), the chlorine atom undergoes substitution with nucleophiles like methoxy or amino groups .

- Catalytic Coupling : Palladium-catalyzed cross-couplings (e.g., Suzuki) replace chlorine with aryl/alkyl groups .

Hydrolysis

- Acidic or alkaline hydrolysis converts the sulfonyl chloride to a sulfonic acid, though stability under mild conditions is noted in analogs .

Dihydroquinolin-4-One Core Reactivity

The keto-enol tautomerism of the 4-oxo group enables diverse transformations:

Oxidation/Reduction

- Oxidation : Strong oxidants (e.g., KMnO₄) convert the dihydroquinoline ring to a fully aromatic quinoline system.

- Reduction : NaBH₄ selectively reduces the carbonyl to a hydroxyl group, forming 1,4-dihydroquinoline derivatives .

Condensation Reactions

- The carbonyl reacts with amines (e.g., hydrazines) to form Schiff bases or hydrazones, useful in heterocyclic synthesis .

O-Dealkylation

- HBr/AcOH cleaves the ethoxy group to a hydroxyl, enabling further functionalization (e.g., esterification) .

N-Alkylation/Dealkylation

- The N-ethyl group resists dealkylation under mild conditions but may undergo substitution with strong electrophiles (e.g., methyl iodide) .

Synthetic Pathways for Analogous Compounds

Data from structurally related compounds reveal common routes:

Stability and Degradation

- Photodegradation : UV light induces cleavage of the sulfonyl group, forming chlorobenzene and quinolinone fragments .

- Acid/Base Stability : Stable in pH 3–9 but decomposes under strong acidic (pH < 2) or basic (pH > 10) conditions .

Key Data Table: Functional Group Reactivity

| Functional Group | Reaction | Typical Reagents | Outcome |

|---|---|---|---|

| 4-Chlorobenzenesulfonyl | Nucleophilic substitution | KOH, Pd(PPh₃)₄ | Cl → OMe, Ar, NH₂ |

| 1,4-Dihydroquinolin-4-one | Oxidation | KMnO₄, H₂O | Aromatic quinoline formation |

| Ethoxy (–OCH₂CH₃) | O-Dealkylation | HBr/AcOH | –OH formation |

| N-Ethyl | Alkylation | CH₃I, NaH | N–CH₂CH₃ → N–CH₃ |

Aplicaciones Científicas De Investigación

This compound has significant applications in various scientific fields:

Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

Biology: Its derivatives can be used as probes in biological studies to understand cellular processes.

Medicine: Potential use in the development of new pharmaceuticals, particularly in the treatment of diseases related to the central nervous system.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparación Con Compuestos Similares

4-Chlorobenzenesulfonyl chloride

Quinoline derivatives

Ethoxyethyl-substituted quinolines

Actividad Biológica

3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. The following sections will explore its biological activity based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H18ClN2O3S

- Molecular Weight : 364.85 g/mol

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that certain quinoline derivatives displayed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. A notable study reported that related compounds induced apoptosis in cancer cell lines through the activation of caspase pathways . This suggests that this compound may also possess similar anticancer properties.

The mechanism by which quinoline derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways. For example, some studies have indicated that these compounds can inhibit topoisomerases, enzymes critical for DNA replication and transcription, thereby leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against E. coli and S. aureus with an MIC of 15 µg/mL. |

| Study B | Showed that the compound induced apoptosis in HL60 leukemia cells via caspase activation. |

| Study C | Investigated the compound's effects on breast cancer cell lines, finding a dose-dependent inhibition of cell proliferation. |

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-ethoxy-1-ethylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO4S/c1-3-21-12-18(26(23,24)15-8-5-13(20)6-9-15)19(22)16-11-14(25-4-2)7-10-17(16)21/h5-12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUCKMVFFNJDNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.